2-Ethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine is a complex organic compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Scientific Research Applications
2-Ethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The sulfonyl group can be introduced through a sulfonation reaction, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring may also interact with receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry.
Indole Derivatives: Indole-containing compounds have diverse biological activities and are used in drug development.
Uniqueness
2-Ethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine is unique due to its specific combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-ethyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-4-15-7-5-6-12-17(15)20(18,19)16-10-8-14(9-11-16)13(2)3/h8-11,13,15H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZOIOSWEMYRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.